

Physicochemical Characteristics of Tetradecyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristoleyl oleate*

Cat. No.: *B15601129*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl oleate, also known by its synonym myristyl oleate, is a wax ester of significant interest in the pharmaceutical and cosmetic industries.^{[1][2]} It is formed from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and tetradecanol (myristyl alcohol), a long-chain saturated fatty alcohol.^[3] Its unique physicochemical properties make it a valuable excipient in various formulations, particularly in topical drug delivery systems where it can function as an emollient, solvent, and penetration enhancer.^[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of tetradecyl oleate, detailed experimental protocols for their determination, and a summary of its role in drug development.

Chemical and Physical Properties

Tetradecyl oleate is characterized by a long hydrocarbon chain, contributing to its lipophilic nature.^[3] It typically appears as a colorless to pale yellow liquid or solid with a mild odor.^[3]

Table 1: General and Chemical Properties of Tetradecyl Oleate

Property	Value	Reference
IUPAC Name	tetradecyl (Z)-octadec-9-enoate	[1] [2]
Synonyms	Myristyl oleate, Oleic acid tetradecyl ester	[4]
CAS Number	22393-85-7	[1] [2] [4]
Molecular Formula	C ₃₂ H ₆₂ O ₂	[1] [5] [6]
Molecular Weight	478.83 g/mol	[5] [6]
Appearance	Colorless to pale yellow liquid/solid	[3]
Odor	Mild	[3]

Table 2: Physicochemical Data of Tetradecyl Oleate

Property	Value	Reference
Melting Point	22.5 °C	[4]
Boiling Point	543.5 ± 29.0 °C (Predicted)	[4]
Density	0.864 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	Practically insoluble	[3]
Solubility in Organic Solvents	Soluble in ethanol, dimethyl sulfoxide (DMSO), chloroform, diethyl ether, and hexane.	[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of tetradecyl oleate are provided below.

Determination of Melting Point

This protocol utilizes a capillary melting point apparatus (e.g., MelTemp).

Procedure:

- **Sample Preparation:** Finely powder the solid tetradecyl oleate. Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.

Procedure:

- **Sample Preparation:** Place a small amount of liquid tetradecyl oleate into a small test tube or a Durham tube.
- **Capillary Inversion:** Place a sealed-end capillary tube, open end down, into the liquid sample.
- **Apparatus Assembly:** Attach the sample tube to a thermometer using a rubber band. The bottom of the sample tube should be level with the thermometer bulb.
- **Heating:** Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer (specific gravity bottle) is used for the precise measurement of density.

Procedure:

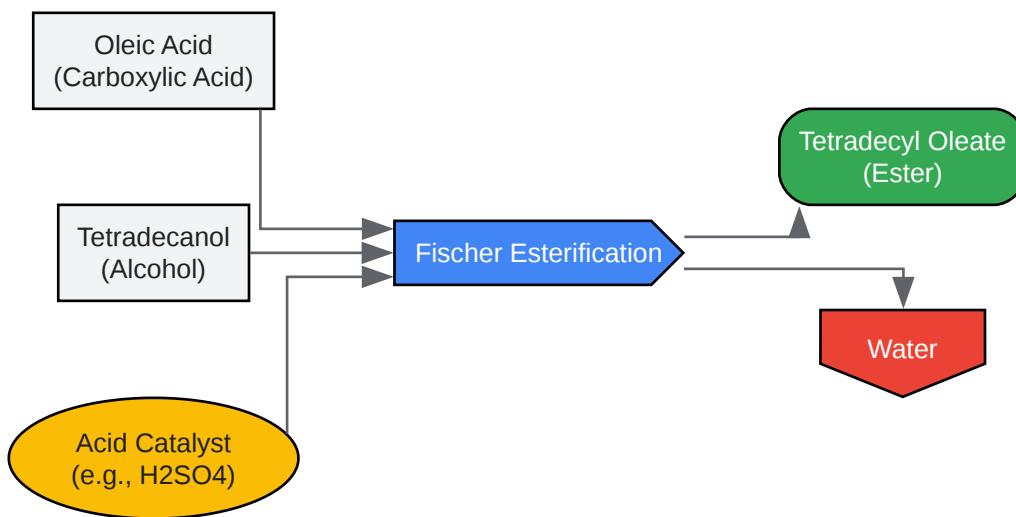
- Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty weight. Fill the pycnometer with distilled water and record the weight. The density of water at the experimental temperature is known.
- Sample Measurement: Empty and dry the pycnometer. Fill it with tetradecyl oleate and record the weight.
- Calculation: The density of tetradecyl oleate is calculated using the following formula:
$$\text{Density} = (\text{Mass of tetradecyl oleate}) / (\text{Volume of pycnometer})$$
 where the Volume of the pycnometer = (Mass of water) / (Density of water at that temperature).

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Procedure:

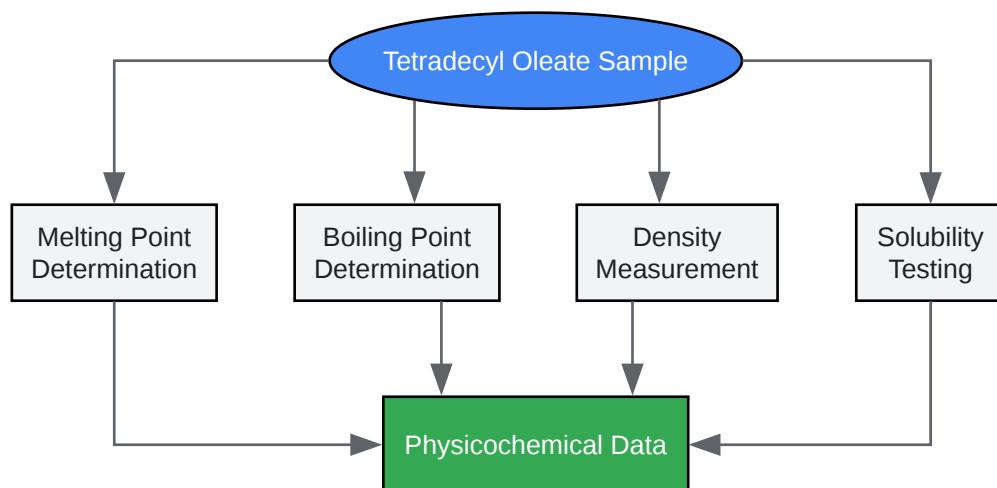
- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane).
- Sample Preparation: In a series of test tubes, add a small, measured amount of tetradecyl oleate (e.g., 10 mg).
- Solvent Addition: To each test tube, add a measured volume of the selected solvent (e.g., 1 mL) in small increments.
- Observation: After each addition, vortex or shake the test tube vigorously for a set period. Observe if the solute dissolves completely.
- Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).


Role in Drug Development

Tetradecyl oleate serves as a multifunctional excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its long fatty acid chain imparts emollient properties, which help to soften and hydrate the skin by forming an occlusive layer that reduces transepidermal water loss.

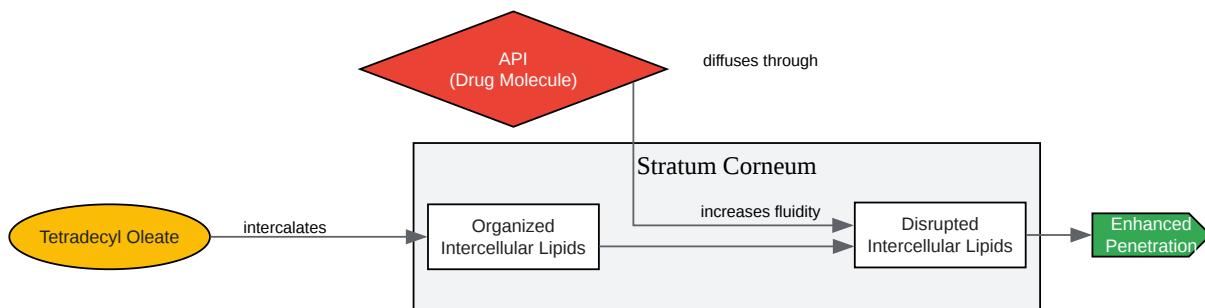
As a lipophilic substance, tetradecyl oleate can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their incorporation into cream and ointment bases. Furthermore, it is recognized as a penetration enhancer. The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. By increasing the fluidity of the intercellular lipids, tetradecyl oleate facilitates the diffusion of drug molecules across the skin barrier.

Visualizations


Synthesis of Tetradecyl Oleate

[Click to download full resolution via product page](#)

Caption: Synthesis of Tetradecyl Oleate via Fischer Esterification.


Physicochemical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Mechanism as a Penetration Enhancer

[Click to download full resolution via product page](#)

Caption: Mechanism of Tetradeoyl Oleate as a Skin Penetration Enhancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myristyl oleate | C32H62O2 | CID 5365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Myristyl oleate | 22393-85-7 [smolecule.com]
- 3. CAS 22393-85-7: Tetradecyl oleate | CymitQuimica [cymitquimica.com]
- 4. MYRISTYL OLEATE | 22393-85-7 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. larodan.com [larodan.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Tetradecyl Oleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601129#physicochemical-characteristics-of-tetradecyl-oleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com